Methimepip dihydrobromide

Description

Contextualization within Histamine (B1213489) Receptor Pharmacology

Histamine is a crucial neurotransmitter that modulates a wide array of physiological processes in the central nervous system and periphery. biorxiv.org It exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4. nih.gov Each receptor subtype is linked to different intracellular signaling pathways and is expressed in various tissues, leading to a diversity of biological responses. nih.gov The histamine H3 receptor, identified in 1983, primarily functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. biorxiv.org It also acts as a heteroreceptor on other neurons, controlling the release of various neurotransmitters. biorxiv.org The intricate roles of these receptors make them important targets for drug discovery and for understanding neurological and inflammatory conditions.

Significance as a Potent and Selective Histamine H3 Receptor Agonist

Methimepip (B1250565) dihydrobromide is distinguished in histamine research as a highly potent and exceptionally selective agonist for the histamine H3 receptor. nih.govszabo-scandic.commedkoo.commedchemexpress.commedchemexpress.com An agonist is a compound that binds to a receptor and activates it to produce a biological response. The high potency of Methimepip means that it can elicit a strong response at very low concentrations. szabo-scandic.commedchemexpress.commedchemexpress.com

Its selectivity is a key feature, showing a significantly higher affinity for the H3 receptor compared to the other histamine receptor subtypes (H1, H2, and H4). nih.govebi.ac.uktocris.com Specifically, Methimepip demonstrates a 2000-fold selectivity for the human H3 receptor over the human H4 receptor and over a 10,000-fold selectivity over the human H1 and H2 receptors. nih.govebi.ac.uk This high degree of selectivity makes Methimepip an invaluable tool for researchers studying the specific functions of the H3 receptor, as it minimizes the confounding effects that would arise from activating other histamine receptors.

Historical Development and Discovery of Methimepip

The development of Methimepip stemmed from ongoing efforts to create more potent and selective ligands for the histamine H3 receptor. nih.govebi.ac.uk

The journey to Methimepip involved the systematic exploration of a class of chemical compounds known as N-substituted piperidinyl alkyl imidazoles. nih.govebi.ac.ukunipr.it This line of research built upon existing knowledge of compounds that interact with histamine receptors. A notable precursor in this family is Immepip (B124233), a potent H3 receptor agonist that also displays considerable affinity for the H4 receptor. nih.govrndsystems.comwikipedia.org The core structure of these compounds features an imidazole (B134444) ring, a key component of histamine itself, connected to a piperidine (B6355638) ring. researchgate.net Researchers hypothesized that modifying the piperidine nitrogen by adding different alkyl or aryl alkyl groups could enhance the compound's affinity and selectivity for the H3 receptor. nih.govebi.ac.uk

Through this systematic approach of chemical modification, researchers synthesized and tested various derivatives. nih.gov The breakthrough came with the N-methyl substitution of Immepip, resulting in the creation of Methimepip. nih.govwikipedia.org Subsequent pharmacological testing revealed Methimepip's exceptional profile. nih.gov It exhibited high affinity and agonist activity at the human histamine H3 receptor. nih.govebi.ac.ukacs.org Further studies in animal models, such as the guinea pig ileum, confirmed its effectiveness as an H3 receptor agonist. nih.govebi.ac.ukacs.org These initial characterizations firmly established Methimepip as a superior tool for probing the physiological and pathological roles of the histamine H3 receptor. nih.govnih.gov

Research Findings on Methimepip

| Parameter | Value | Species/System | Reference |

| pKi (hH3) | 9.0 | Human | nih.govtocris.com |

| pKi (hH4) | 5.7 | Human | tocris.com |

| pKi (hH1) | < 5.0 | Human | tocris.com |

| pKi (hH2) | < 5.0 | Human | tocris.com |

| pEC50 (hH3) | 9.5 | Human | nih.govebi.ac.uk |

| EC50 | 0.316 nM | Not Specified | szabo-scandic.commedchemexpress.commedchemexpress.com |

| pD2 | 8.26 | Guinea Pig Ileum | nih.govebi.ac.uktocris.comacs.org |

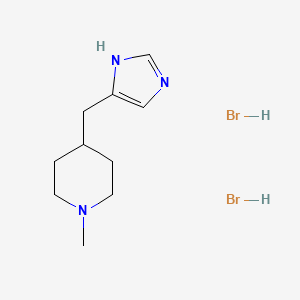

Structure

2D Structure

3D Structure

Properties

CAS No. |

151070-80-3 |

|---|---|

Molecular Formula |

C10H17N3 |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |

InChI |

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |

InChI Key |

KIAVPENCSGKVQP-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br |

Canonical SMILES |

CN1CCC(CC1)CC2=CN=CN2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methimepip dihydrobromide |

Origin of Product |

United States |

Pharmacological Characterization of Methimepip Dihydrobromide

Receptor Agonism and Selectivity Profiling

Methimepip's interaction with histamine (B1213489) receptors is characterized by its high affinity and selective agonist activity at the H3 receptor subtype.

Histamine H3 Receptor Binding Affinity Studies

Research has demonstrated that methimepip (B1250565) exhibits a high binding affinity for the human histamine H3 receptor. nih.gov Studies have reported a pK_i value of 9.0 for the human H3 receptor, indicating a strong interaction between the compound and the receptor binding site. nih.govrndsystems.com This high affinity is a key characteristic of its pharmacological profile.

Table 1: Histamine H3 Receptor Binding Affinity of Methimepip

| Receptor Subtype | pK_i Value |

| Human H3 | 9.0 nih.govrndsystems.com |

Functional Agonist Activity at H3 Receptors

In addition to its high binding affinity, methimepip acts as a potent agonist at the human histamine H3 receptor. nih.gov Functional studies have determined a pEC_50 value of 9.5, highlighting its strong ability to activate the receptor and elicit a biological response. nih.gov Another study reported an EC_50 of 0.316 nM, further confirming its potency as an H3 receptor agonist. medchemexpress.eumedchemexpress.commedchemexpress.com

Table 2: Functional Agonist Activity of Methimepip at the Human H3 Receptor

| Parameter | Value |

| pEC_50 | 9.5 nih.gov |

| EC_50 | 0.316 nM medchemexpress.eumedchemexpress.commedchemexpress.com |

Selectivity Assessment Against Other Histamine Receptor Subtypes

A critical aspect of methimepip's pharmacology is its high selectivity for the H3 receptor over other histamine receptor subtypes. nih.gov Investigations into its binding affinity for H1, H2, and H4 receptors have revealed significantly lower affinity for these subtypes. Specifically, the pK_i values for the human H1 and H2 receptors are less than 5.0, and for the human H4 receptor, the pK_i is 5.7. rndsystems.com This translates to a 2000-fold selectivity for the H3 receptor over the H4 receptor and over a 10,000-fold selectivity over the H1 and H2 receptors. nih.gov

Table 3: Selectivity Profile of Methimepip at Human Histamine Receptors

| Receptor Subtype | pK_i Value |

| H1 | < 5.0 rndsystems.com |

| H2 | < 5.0 rndsystems.com |

| H3 | 9.0 rndsystems.com |

| H4 | 5.7 rndsystems.com |

In Vitro Pharmacological Efficacy in Isolated Tissue Preparations

The agonist activity of methimepip at the H3 receptor has been further demonstrated in isolated tissue preparations. In studies using guinea pig ileum, methimepip potently inhibited electrically stimulated contractions. nih.govrndsystems.com This inhibitory effect is a characteristic response mediated by H3 receptor activation in this tissue. The potency of this effect is quantified by a pD_2 value of 8.26. nih.govrndsystems.com

Table 4: In Vitro Efficacy of Methimepip in Guinea Pig Ileum

| Tissue Preparation | Parameter | Value |

| Guinea Pig Ileum | pD_2 | 8.26 nih.govrndsystems.com |

Ligand-Receptor Interaction Dynamics

The interaction between methimepip and the histamine H3 receptor is a key area of study to understand its potent and selective agonist activity.

Investigation of Orthosteric Binding Mechanisms

Research suggests that methimepip interacts with the orthosteric binding site of the histamine H3 receptor. The orthosteric site is the primary binding location for the endogenous ligand, histamine. The potent agonist activity of methimepip indicates that it effectively binds to and activates the receptor through this principal site, mimicking the action of histamine. nih.govtocris.com The development of methimepip was part of an effort to create potent and highly selective H3 receptor agonists, building upon the structure of earlier compounds like immepip (B124233). nih.gov

Exploration of G Protein Coupling and Signal Transduction Pathways (e.g., GTPγS binding assays)

Methimepip dihydrobromide, a potent and highly selective histamine H3 receptor agonist, exerts its cellular effects by initiating a cascade of intracellular events following receptor binding. The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins, and its activation by an agonist like methimepip leads to the modulation of various downstream signal transduction pathways. wikipedia.orgvu.nl The primary mechanism involves the inhibition of adenylyl cyclase, which subsequently affects protein kinase A (PKA) activity and can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.govmedchemexpress.com

The direct interaction of methimepip with the H3 receptor and its ability to induce G protein activation has been demonstrated through [³⁵S]GTPγS binding assays. This technique measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the α-subunit of the G protein, which is a hallmark of receptor-mediated G protein activation.

Studies in rat brain tissue have shown that methimepip stimulates [³⁵S]GTPγS binding, confirming its role as an H3 receptor agonist that promotes receptor-effector coupling. mdpi.com Research investigating the effects of prenatal alcohol exposure (PAE) on the histamine H3 receptor system utilized methimepip to probe G protein activation. In these studies, methimepip-stimulated [³⁵S]GTPγS binding was significantly increased in the cerebral cortex, cerebellum, and dentate gyrus of PAE rats compared to control animals. mdpi.com A more detailed analysis in the dentate gyrus revealed that methimepip increased [³⁵S]GTPγS binding in a concentration-dependent manner. mdpi.com These findings suggest that conditions such as PAE can alter the functional coupling of H3 receptors to their G proteins, a change that is quantifiable using methimepip as the activating ligand. mdpi.com

Table 1: Methimepip-Stimulated [³⁵S]GTPγS Binding in Rat Dentate Gyrus This table presents a summary of findings from a study investigating the effect of methimepip on G protein activation in the dentate gyrus of rats with prenatal alcohol exposure (PAE) compared to controls.

| Treatment Group | Methimepip Concentration | Observation | Reference |

| Control Rats | Increasing Concentrations | Dose-dependent increase in [³⁵S]GTPγS binding above baseline. | mdpi.com |

| PAE Rats | Increasing Concentrations | Significantly elevated [³⁵S]GTPγS binding compared to controls, particularly at higher agonist concentrations. | mdpi.com |

A primary consequence of H3 receptor activation by methimepip is the inhibition of the adenylyl cyclase signaling pathway. nih.govmedchemexpress.com The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com This reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA). medchemexpress.com

In vitro studies using PC12 cells expressing the H3 receptor (PC12-H3 cells) have provided direct evidence for this action of methimepip. In these cells, brain natriuretic peptide (BNP) was used to increase intracellular cAMP levels. The application of methimepip (1 nM) was found to inhibit this BNP-induced increase in cAMP by approximately 50%. tandfonline.com This inhibitory effect of methimepip was reversed by the selective H3 receptor antagonist JNJ5207852, confirming that the action was mediated through the H3 receptor. tandfonline.com Consistent with the reduction in cAMP, methimepip also inhibited the BNP-induced activation of PKA by about 50%, an effect that was also blocked by an H3 receptor antagonist. tandfonline.com

Table 2: Effect of Methimepip on the Adenylyl Cyclase Pathway in PC12-H3 Cells This table summarizes the inhibitory effects of methimepip on BNP-induced increases in cAMP and PKA activity.

| Measured Parameter | Experimental Condition | Effect of Methimepip (1 nM) | Reference |

| Intracellular cAMP | BNP-induced increase | ~50% inhibition | tandfonline.com |

| PKA Activity | BNP-induced increase | ~50% inhibition | tandfonline.com |

Beyond the adenylyl cyclase pathway, H3 receptor activation is also known to engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK cascade, which includes key kinases like extracellular signal-regulated kinase (ERK), is crucial for regulating cellular processes like proliferation and differentiation. nih.gov

Research has directly implicated methimepip in the activation of this pathway. A study using splenocytes from C57/BL6 mice demonstrated that methimepip, at a concentration of 10⁻⁶ M, increased the phosphorylation of ERK2. tandfonline.com This effect was inhibited by the H3/H4 receptor antagonist thioperamide (B1682323) and the H3 receptor-selective antagonist clobenpropit, indicating that the ERK2 phosphorylation was mediated by the H3 receptor. tandfonline.com These findings suggest that the signal transduction of methimepip extends to the MAPK/ERK pathway, highlighting the pleiotropic nature of H3 receptor-mediated signaling.

Chemical Synthesis and Derivatization Strategies for Methimepip Analogues

Synthetic Routes for Imidazole-Piperidine Core Scaffolds

The imidazole-piperidine core is the fundamental pharmacophore for a significant class of histamine (B1213489) H3 receptor ligands, including methimepip (B1250565). The synthesis of this scaffold involves the strategic construction of both the imidazole (B134444) and piperidine (B6355638) rings and their subsequent linkage.

The construction of piperidinyl alkyl imidazoles is a cornerstone in the synthesis of methimepip and its analogues. A common strategy involves the coupling of a pre-formed piperidine moiety with an imidazole-containing alkyl chain. For instance, the synthesis of various N-substituted piperidinyl alkyl imidazoles has been achieved by introducing different alkyl or aryl alkyl groups onto the piperidine nitrogen of the parent compound, immepip (B124233). ebi.ac.uknih.gov

General synthetic routes often employ N-alkylation reactions. In one such method, a phenoxy alkyl bromide is coupled with a piperidine derivative in a mixture of ethanol (B145695) and water, using potassium carbonate and a catalytic amount of potassium iodide. acs.orgnih.govdoi.org This approach is versatile, allowing for the connection of various aromatic and heterocyclic systems to the piperidine core via an alkyl linker.

The synthesis of the imidazole ring itself can be accomplished through several established methods. The Debus synthesis, for example, uses glyoxal, formaldehyde (B43269), and ammonia, though it often results in low yields. derpharmachemica.com More advanced and efficient methods have been developed, such as those that utilize a silylalkylisocyanide compound reacted with a cyano compound, which can be performed under inert atmospheres at controlled temperatures. google.com Another approach is the Markwald synthesis, which prepares 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate, with the sulfur being subsequently removed oxidatively. derpharmachemica.com

For the piperidine portion of the scaffold, numerous synthetic strategies exist, primarily involving intramolecular cyclization. mdpi.com These methods include metal-catalyzed cyclizations, electrophilic cyclization, and radical-mediated amine cyclization to form the piperidine ring from linear precursors. mdpi.com

A summary of key synthetic reactions for the imidazole-piperidine scaffold is presented below.

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| N-Alkylation | Coupling of a piperidine with an alkyl halide (e.g., bromo- or chloro-alkane) attached to an imidazole or its precursor. | Potassium carbonate, potassium iodide, ethanol/water solvent. | acs.org, nih.gov, doi.org |

| Debus Imidazole Synthesis | Condensation reaction to form the imidazole ring. | Glyoxal, formaldehyde, ammonia. | derpharmachemica.com |

| Markwald Synthesis | Formation of 2-mercaptoimidazoles, followed by desulfurization. | α-amino ketones, potassium thiocyanate, oxidative agent. | derpharmachemica.com |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear amino-aldehyde or similar precursor. | Metal catalysts (e.g., Cobalt), radical initiators. | mdpi.com |

Methimepip is specifically the N-methyl derivative of immepip. nih.govdcchemicals.com The introduction of this N-methyl group on the piperidine nitrogen is a critical step that confers high potency and selectivity for the histamine H3 receptor. nih.gov This transformation is typically achieved through standard N-methylation procedures common in medicinal chemistry.

One such method involves the direct alkylation of the secondary amine on the piperidine ring using a methylating agent like methyl iodide. Another widely used technique is reductive amination, where the secondary amine is reacted with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary N-methyl amine. A specific synthetic route for a related compound involved the methylation of a urea (B33335) compound to afford the final product after a deprotection step. cresset-group.com These methods are generally efficient and provide the desired N-methylated product in good yields.

Advanced Synthetic Methodologies for Related Histamine Receptor Ligands

The search for novel histamine receptor ligands with improved properties has driven the development of advanced synthetic methodologies. These techniques aim to increase efficiency, yield, and access to chemical diversity.

Continuous Flow Chemistry: A notable advancement is the use of continuous flow processes. For example, the N-alkylation of imidazole has been efficiently performed in a Phoenix Flow Reactor™ using acidic zeolite catalysts. thalesnano.com This method allows for a high productivity rate, a simple work-up procedure involving evaporation, and is considered a green chemistry approach as water is the only side-product. thalesnano.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate organic reactions, including the synthesis of imidazole-based compounds. derpharmachemica.com Reactions that might take hours under conventional heating can often be completed in minutes, significantly speeding up the synthesis of compound libraries for screening.

Novel Cyclization and Coupling Reactions: Gold(I)-catalyzed intramolecular dearomatization/cyclization has been developed for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes. mdpi.com Additionally, new methods for imidazole synthesis have been reported, such as reacting a cyano compound with a silylalkylisocyanide, which provides a valuable route to pharmacologically active imidazoles. google.com

Photocaged Ligands: A highly advanced strategy involves the synthesis of "photocaged" ligands. mdpi.com In this approach, a photoremovable group, such as BODIPY, is attached to the agonist scaffold (e.g., immepip). This renders the compound inactive until it is exposed to light of a specific wavelength, which cleaves the caging group and releases the active agonist. mdpi.com This technique provides precise spatiotemporal control over receptor activation and is a powerful tool for pharmacological research. mdpi.com

Isolation and Purification Techniques for Research Compounds

The isolation and purification of research compounds like methimepip and its analogues are essential to ensure their chemical identity and purity for accurate pharmacological evaluation. A multi-step approach combining various chromatographic techniques is typically employed. hilarispublisher.com

Chromatographic Methods:

Flash Chromatography: This is a common initial purification step for crude reaction mixtures. It is often performed using silica (B1680970) gel as the stationary phase to separate the desired product from by-products and unreacted starting materials. uni-regensburg.de

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is frequently used. uni-regensburg.de Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is a powerful tool for purifying polar compounds like histamine receptor ligands. google.com

Column Chromatography: Besides silica gel, other adsorbents like alumina (B75360) or Florisil may be used in column chromatography for specific separation challenges. google.com

Recrystallization: Following chromatographic purification, the final compound is often converted into a salt, such as a dihydrobromide or oxalate, to facilitate handling and improve stability. acs.orgnih.govuni-regensburg.de Recrystallization of this salt from an appropriate solvent system is a final purification step that can remove trace impurities and yield a highly pure, crystalline solid. The purity and identity of the final products are confirmed using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry (LC-MS). mdpi.com

A summary of common purification techniques is provided in the table below.

| Technique | Purpose | Typical Phase/Solvents | Reference |

| Flash Chromatography | Initial purification of crude product. | Stationary: Silica gel; Mobile: Chloroform/Methanol mixtures. | uni-regensburg.de |

| Preparative HPLC | High-purity final separation. | Stationary: Reverse phase (C18); Mobile: Acetonitrile/Water with TFA. | uni-regensburg.de |

| Recrystallization | Final purification to obtain a crystalline solid. | Conversion to a salt (e.g., dihydrobromide, oxalate) and dissolving in a suitable solvent. | acs.org, nih.gov, doi.org |

| Solid Phase Extraction (SPE) | Extraction and purification from complex samples. | Solid sorbent bed (e.g., silica, C18) with subsequent elution. | hilarispublisher.com |

In Vitro and Preclinical Pharmacological Research Methodologies

Receptor Binding Assays for Target Engagement

Receptor binding assays are crucial for quantifying the affinity of a ligand, such as Methimepip (B1250565), for its receptor. These experiments typically use cell membrane preparations that contain the target receptor.

The characterization of the H3 receptor often involves radioligand binding techniques. These assays utilize a radioactive molecule (a radioligand) known to bind with high affinity and specificity to the receptor. For the H3 receptor, a commonly used radioligand is [3H]Nα-methylhistamine. researchgate.net In this method, membrane preparations isolated from cells expressing the H3 receptor are incubated with the radioligand. researchgate.netmdpi.com The amount of radioligand that binds to the receptor is then measured, providing a way to quantify the receptor density in a given tissue or cell preparation. This technique is foundational for subsequent competitive binding experiments used to test new compounds.

To determine the binding affinity of a test compound like Methimepip, competitive binding experiments are performed. nih.gov In these assays, the membranes expressing the H3 receptor are incubated with a fixed concentration of a radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the unlabeled test compound. researchgate.net The test compound competes with the radioligand for the same binding site on the receptor.

By measuring the concentration of Methimepip required to displace 50% of the specific binding of the radioligand (the IC50 value), its affinity for the receptor can be calculated. This is typically expressed as the inhibitor constant (Ki). Studies have shown that Methimepip exhibits a high affinity for the human histamine (B1213489) H3 receptor, with a pKi value of 9.0. nih.gov This high affinity is also highly selective; Methimepip demonstrates a 2,000-fold greater selectivity for the human H3 receptor compared to the human H4 receptor and over 10,000-fold selectivity compared to the human H1 and H2 receptors. nih.gov

Table 1: Binding Affinity and Selectivity of Methimepip

| Receptor Subtype | pKi | Selectivity Fold vs. H3R |

|---|---|---|

| Human Histamine H3 | 9.0 | - |

| Human Histamine H4 | < 5.7 | ~2000x |

| Human Histamine H1 | < 5.0 | >10000x |

Cellular Assay Systems for Functional Characterization

While binding assays confirm that a compound can attach to a receptor, cellular assays are necessary to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist.

To facilitate the study of specific receptors in a controlled environment, recombinant cell lines are developed. These are cell lines, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, that have been genetically modified to express a specific target receptor, like the human histamine H3 receptor. researchgate.netmdpi.com The use of these stable cell lines provides a consistent and reproducible system for conducting functional assays and screening compounds. researchgate.net This approach avoids the complexities and variability of using native tissues, which may express multiple receptor subtypes that could confound results.

Functional assays are employed to measure the cellular response following the binding of a ligand to its receptor. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. creative-biolabs.com Therefore, a common functional assay for H3 receptor agonists involves measuring the inhibition of cAMP accumulation.

Methimepip has been characterized as a potent agonist at the human H3 receptor, with a pEC50 value of 9.5. nih.gov The EC50 is the concentration of an agonist that produces 50% of the maximal possible effect. In addition to cell-based assays measuring second messengers, classical pharmacological preparations like the guinea pig ileum are also used. In this ex vivo tissue preparation, Methimepip was also shown to be a very effective H3 receptor agonist. nih.gov

Table 2: Functional Agonist Potency of Methimepip

| Assay System | Parameter | Value |

|---|---|---|

| Human H3 Receptor (recombinant cells) | pEC50 | 9.5 |

High-Throughput Screening (HTS) and High-Content Screening (HCS) Applications in Drug Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are platforms used in the early stages of drug discovery to test large libraries of chemical compounds for activity at a specific biological target. moleculardevices.comwashu.edu HTS utilizes automation and robotics to rapidly perform millions of pharmacological or biochemical tests, allowing for the identification of "hit" compounds that interact with a target like the H3 receptor. chemdiv.com These assays are often designed for simplicity and speed, using readouts such as fluorescence intensity or luminescence. washu.edu

HCS is an extension of HTS that uses automated microscopy and image analysis to gather more complex data from cell-based assays. washu.edu Instead of a single data point, HCS can measure multiple parameters simultaneously, such as changes in cellular morphology, protein localization, or cell health. washu.edusigmaaldrich.com While specific HTS or HCS campaigns for Methimepip are not detailed, these technologies are fundamental to the discovery of novel and selective ligands for targets such as the histamine H3 receptor. They enable the screening of vast chemical spaces to find starting points for medicinal chemistry optimization. chemdiv.comnih.gov

In Vitro Pharmacological Studies in Isolated Tissues and Organs

In vitro studies on isolated tissues are crucial for determining a compound's pharmacological activity at a specific receptor or in a particular functional system. For Methimepip, a key assay was performed on the isolated guinea pig ileum to assess its activity as a histamine H3 receptor agonist. nih.govnih.gov The ileum, a section of the small intestine, is a classic model in pharmacology, containing a network of nerves and smooth muscle that allows for the study of contractile and relaxant responses mediated by various receptors.

In this experimental setup, the tissue is suspended in an organ bath containing a physiological salt solution, and its contractions are measured. The effectiveness of Methimepip as an H3 receptor agonist was quantified by its pD2 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect. nih.gov

Research findings indicate that Methimepip is a very effective H3 receptor agonist in this isolated tissue model. nih.gov The study determined a specific potency for the compound, providing valuable data on its pharmacological profile at the H3 receptor. nih.gov

Table 1: Potency of Methimepip at the H3 Receptor in Isolated Guinea Pig Ileum

| Compound | Isolated Tissue | Parameter | Value | Reference |

|---|---|---|---|---|

| Methimepip | Guinea Pig Ileum | pD2 | 8.26 | nih.gov |

Preclinical In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assessment

Based on the available scientific literature, specific data on the preclinical in vitro drug metabolism and pharmacokinetics (DMPK) assessment of Methimepip dihydrobromide are not publicly available. Such studies are fundamental in drug discovery to predict the in vivo behavior of a compound. mdpi.comdntb.gov.ua They typically involve a battery of assays to determine how the substance is absorbed, distributed, metabolized, and excreted.

Publicly accessible research has not detailed the metabolic stability of this compound in hepatic microsomes. This type of study is a standard in vitro method used to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are highly concentrated in these subcellular fractions of liver cells. nih.gov The assay involves incubating the compound with liver microsomes and measuring its disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (CLint).

There is no specific information available in the public domain regarding the potential of this compound to inhibit Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. These inhibition assays are critical for predicting drug-drug interactions. nih.govnih.govebmconsult.com CYP inhibition studies assess whether a compound can block the metabolism of other drugs that are substrates of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.gov Similarly, UGT inhibition studies determine if the compound interferes with Phase II conjugation reactions, which are another major pathway for drug elimination. nih.govebmconsult.com

Computational Insights into Methimepip's Interaction with the Histamine H3 Receptor

Computational modeling and simulation have emerged as indispensable tools in modern pharmacology, offering atomic-level insights into the mechanisms of drug action. In the study of this compound, a potent and selective histamine H3 receptor (H3R) agonist, these computational techniques provide a framework for understanding its high affinity and functional activity. By simulating the complex interplay between methimepip and its receptor target, researchers can elucidate the structural and dynamic basis of its pharmacological profile.

Q & A

Basic Research Questions

Q. How can I assess histamine H3 receptor affinity using methimepip dihydrobromide in vitro?

- Methodological Answer : Radioligand binding assays are the standard approach. Prepare brain tissue homogenates (e.g., rat cerebral cortex or dentate gyrus) and incubate with tritiated ligands like [³H]-A349821. Use this compound in concentration-response curves to determine competitive inhibition constants (Ki). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate receptor specificity via knockout models or pharmacological antagonists. Data analysis should employ nonlinear regression to estimate binding parameters .

Q. What in vitro models are suitable for studying this compound’s effects on glutamatergic neurotransmission?

- Methodological Answer : Acute brain slice preparations from rodents, particularly the dentate gyrus, allow electrophysiological recordings of field excitatory postsynaptic potentials (fEPSPs). Apply this compound at varying concentrations (e.g., 10 nM–1 µM) to assess inhibition of glutamate release. Paired-pulse ratio (PPR) analysis can quantify presynaptic effects. Ensure slices are oxygenated and maintained at 32–34°C during recordings to preserve viability .

Q. How do I ensure reproducibility in this compound receptor binding studies?

- Methodological Answer : Standardize tissue preparation protocols (e.g., homogenization speed, buffer composition) and use internal reference compounds (e.g., immepip for H3 receptor studies). Replicate experiments across multiple batches of tissue to account for biological variability. Statistical validation via intra- and inter-assay coefficient of variation (CV) calculations is critical. Report raw data alongside normalized values to enhance transparency .

Advanced Research Questions

Q. How can contradictory data on H3 receptor-effector coupling in this compound studies be resolved?

- Methodological Answer : Contradictions may arise from receptor subpopulation heterogeneity or tissue-specific G-protein expression. Conduct meta-analyses of existing datasets to identify confounding variables (e.g., species, brain region). Validate findings using complementary techniques like [³⁵S]-GTPγS binding assays or BRET-based biosensors. Sensitivity analysis (e.g., Monte Carlo simulations) can quantify uncertainty in concentration-response models .

Q. What experimental designs are optimal for analyzing this compound’s interaction with other neurotransmitter systems?

- Methodological Answer : Employ mixed-methods approaches:

- Quantitative : Co-application of methimepip with glutamatergic (e.g., NMDA antagonists) or histaminergic agents in electrophysiological assays.

- Qualitative : Transcriptomic profiling (RNA-seq) of H3 receptor-expressing neurons post-treatment.

Triangulate results with behavioral assays (e.g., Morris water maze) to link mechanistic findings to functional outcomes .

Q. How can longitudinal studies evaluate this compound’s long-term neurodevelopmental effects?

- Methodological Answer : Use prenatal alcohol exposure (PAE) rodent models to mimic neurodevelopmental disruptions. Administer this compound during critical developmental windows (e.g., gestational days 12–20). Assess adult offspring via:

- Electrophysiology : LTP deficits in the dentate gyrus.

- Histology : Immunostaining for synaptic markers (e.g., synaptophysin).

Include cross-fostering controls to isolate pharmacological effects from maternal care variables .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing this compound concentration-response data?

- Methodological Answer : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear models, use Akaike’s Information Criterion (AIC) to compare goodness-of-fit. Address outliers via robust regression or iterative reweighting .

Q. How should meta-epidemiological studies on this compound’s neuropharmacology be structured?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Abstract subheadings should include hypotheses, data sources (e.g., PubMed, Embase), and risk-of-bias assessment (ROBIS tool). In results, stratify findings by study design (e.g., in vitro vs. in vivo) and highlight heterogeneity metrics (I² statistic) .

Tables for Key Parameters

| Parameter | Typical Range for this compound | Reference |

|---|---|---|

| H3 Receptor IC₅₀ (Rat DG) | 15–30 nM | |

| Paired-Pulse Ratio Increase | 20–40% (1 µM methimepip) | |

| [³⁵S]-GTPγS EC₅₀ | 50–100 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.